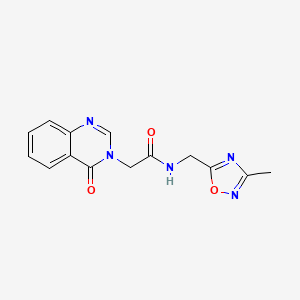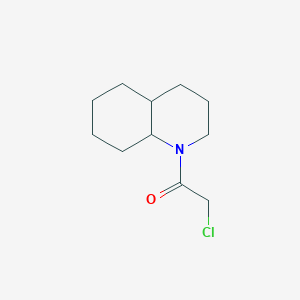
1-(Chloroacetyl)decahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloroacetyl)decahydroquinoline is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-(Chloroacetyl)decahydroquinoline consists of 11 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Chloroacetyl)decahydroquinoline are not detailed in the search results, it’s worth noting that acyl chlorides, such as chloroacetyl chloride, are known to be extremely reactive. They are susceptible to attack by nucleophiles, resulting in the replacement of the chlorine atom .Physical And Chemical Properties Analysis
1-(Chloroacetyl)decahydroquinoline is a liquid at room temperature . Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antiviral and Immunomodulatory Effects
Chloroquine, a compound structurally related to quinolines, has been studied for its antiviral effects and immunomodulatory properties. It inhibits pH-dependent steps of the replication of several viruses, including flaviviruses, retroviruses, and coronaviruses. Notably, its effects against HIV replication are under clinical trials. Moreover, chloroquine can suppress the production/release of inflammatory cytokines, such as tumor necrosis factor α and interleukin 6, which are involved in the complications of viral diseases (Savarino et al., 2003).
Anticancer Applications
Chloroquine and its analogs have shown promise in cancer therapies, especially as enhancers of cell-killing effects by radiation and chemotherapeutic agents. The lysosomotropic property of chloroquine is crucial for increasing the efficacy and specificity of cancer treatments. While further studies are needed, chloroquine and its derivatives are emerging as effective and safe sensitizers in cancer therapy (Solomon & Lee, 2009).
Chemical Synthesis Applications
The synthesis and evaluation of chloroquine analogs for their antimalarial activity demonstrate the chemical versatility and potential therapeutic applications of chloroquine derivatives. This includes the synthesis of cryptolepine analogs that share a chloroquine-like action, inhibiting beta-hematin formation, a mechanism relevant to both chloroquine-sensitive and resistant strains of Plasmodium falciparum (Wright et al., 2001).
Electrochemical Studies
Electrochemical studies on chloroquine and hydroxychloroquine provide foundational knowledge for the development of analytical methods, enhancing our understanding of these compounds' reductive behaviors and facilitating their determination in pharmaceutical formulations. This area of research underscores the importance of chloroquine derivatives in both therapeutic applications and methodological developments in chemistry (Arguelho et al., 2003).
Eigenschaften
IUPAC Name |
1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTNIAJMHHVOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)decahydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

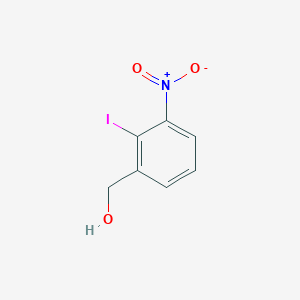
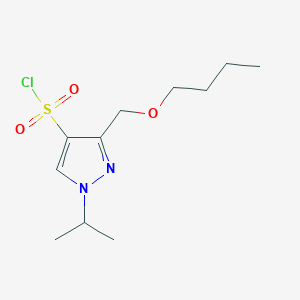
![N-(4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706222.png)
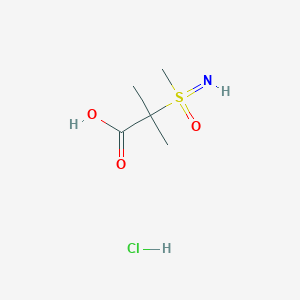

![N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2706225.png)
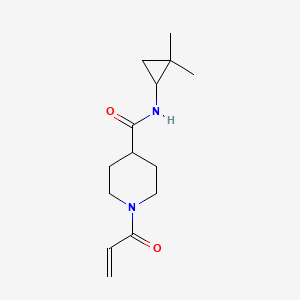
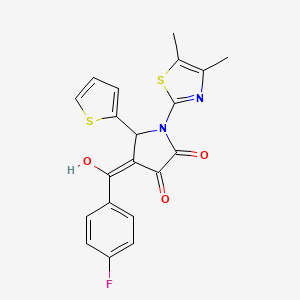
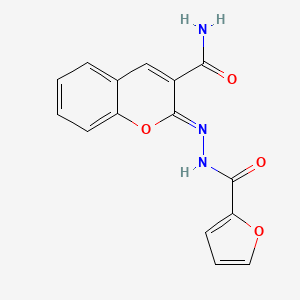
![N-(2-furylmethyl)-2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide](/img/structure/B2706234.png)
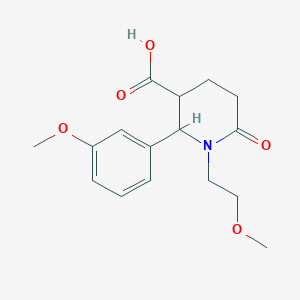

![5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2706237.png)
